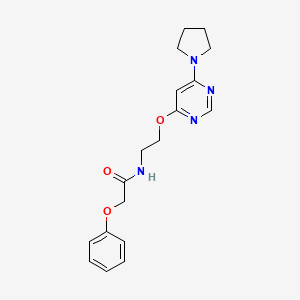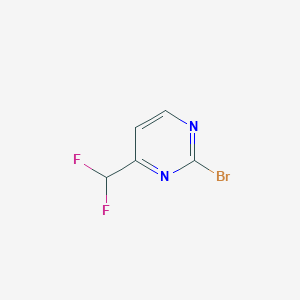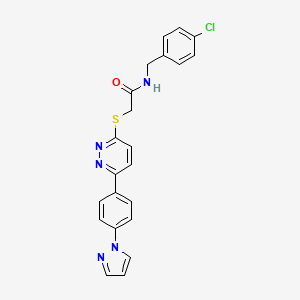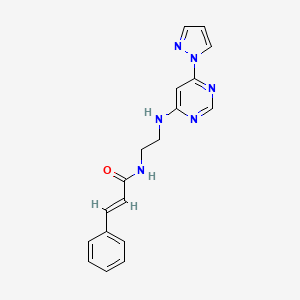
N-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)zimtsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potenzielle Antitumormittel
Die Verbindung wurde bei der Entwicklung und Synthese von CDK2-Inhibitoren als potenzielle Antitumormittel eingesetzt . Die Phenylsulfonamid-Einheit einer vorherigen Leitverbindung wurde bioisosterisch durch Pyrazolderivate ersetzt, was zu einer neuartigen Reihe von N,4-Di(1H-Pyrazol-4-yl)pyrimidin-2-aminen führte, die eine potente CDK2-inhibitorische Aktivität zeigten .
Antiproliferative Aktivität
Die Verbindung zeigte antiproliferative Aktivität gegen ein Panel von 13 Krebszelllinien . Mechanistische Studien in Eierstockkrebszellen zeigten, dass die Verbindung die Phosphorylierung von Retinoblastom an Thr821 reduzierte, Zellen in der S- und G2/M-Phase arretierte und Apoptose induzierte .
Synthese von Ceftolozan
Die Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan, einem neuen intravenösen Cephalosporin-Antibiotikum der fünften Generation . Ceftolozan hat eine gute Verträglichkeit, ein breites antibakterielles Spektrum, eine starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien und eine starke antibakterielle Aktivität gegen Pseudomonas aeruginosa und multiresistente Pseudomonas aeruginosa in in-vivo- und in-vitro-Tests .
Antileishmanien-Aktivität
Eine molekulare Simulationsstudie wurde durchgeführt, um die potente in-vitro-Antipromastigoten-Aktivität einer Verbindung zu rechtfertigen, die eine ähnliche Struktur hat . Die Verbindung hat ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum), das durch eine geringere freie Bindungsenergie gekennzeichnet ist .
Antimalaria-Bewertung
Die Verbindung wurde bei der Antimalaria-Bewertung eingesetzt . Die Struktur der Verbindung und ihre Wechselwirkung mit dem aktiven Zentrum des Zielproteins wurden mit Hilfe von molekularer Simulation untersucht .
Spin-Zustands-schaltbare Einzelmolekül-Verbindungen
Die Verbindung wurde in der Untersuchung von Spin-Zustands-schaltbaren Einzelmolekül-Verbindungen verwendet . Dichtefunktionaltheorie (DFT)-Studien zeigten eine Dehnungsinduzierte Spin-Zustands-Umschaltung in einer Molekülverbindung, die aus einem Komplex besteht, der die Verbindung umfasst .
Wirkmechanismus
- The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Its role is to terminate neural impulses at cholinergic synapses, allowing for proper nerve signal transmission.
- The compound’s action impacts oxidative stress. Cells produce free radicals and reactive oxygen species (ROS) during routine metabolic processes. Under cellular damage, ROS levels increase significantly. Oxidative stress negatively affects various cellular components. Malondialdehyde (MDA) serves as a common biomarker for oxidative injury. It forms from lipid peroxides and reflects oxidative stress .
Target of Action
Mode of Action
- interacts with AChE. By inhibiting AChE activity, it prevents the breakdown of acetylcholine, leading to increased acetylcholine levels at synapses. This disruption affects normal nerve pulse transmission, resulting in behavioral changes, impaired body movement, and reduced survival in organisms .
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact nature of these interactions and the specific biomolecules involved need to be further investigated.
Cellular Effects
Given the broad range of biological activities exhibited by similar pyrazole derivatives, it is plausible that this compound could influence various cellular processes It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-9,12-14H,10-11H2,(H,20,25)(H,19,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCCSNWBAZRVJF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)
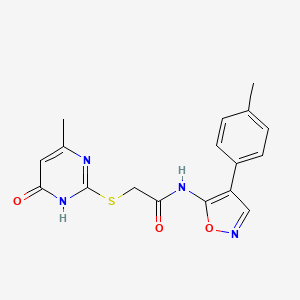
![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/new.no-structure.jpg)
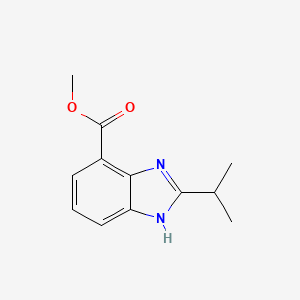
![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)
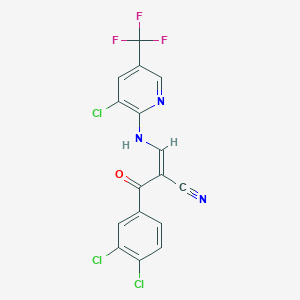
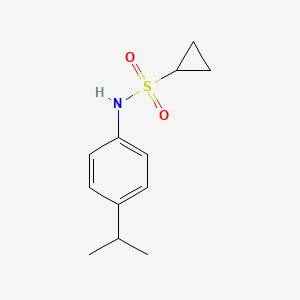
![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)
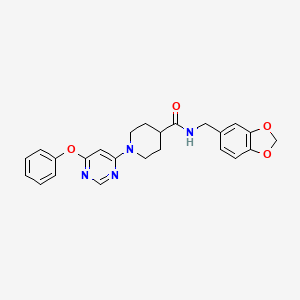

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)
